molecular formula C15H29N3O3 B7930874 [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B7930874
M. Wt: 299.41 g/mol
InChI Key: OAFVRMHLHJWKMK-KIYNQFGBSA-N
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Description

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester: is an intriguing compound with significant utility in various scientific fields. This compound contains several functional groups, including an amino group, a carbamate group, and a tert-butyl ester. It exhibits unique chemical properties that make it valuable in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester typically involves several steps:

  • Starting Material: : The synthesis begins with L-Valine, a naturally occurring amino acid.

  • Step 1: : Protection of the amino group of L-Valine using a suitable protecting group like tert-butyloxycarbonyl (Boc).

  • Step 2: : Coupling of the protected L-Valine with pyrrolidine-2-carboxylic acid using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Step 3: : Deprotection of the amino group to yield the final product.

Industrial Production Methods

In an industrial setting, the preparation of this compound might involve:

  • Large-scale synthesis: : Utilizing automated synthesis equipment to ensure the purity and consistency of the final product.

  • Optimization of reaction conditions: : Ensuring the highest possible yield and minimizing waste by optimizing temperature, pH, and reaction time.

  • Purification: : Using methods like chromatography to isolate and purify the final compound.

Chemical Reactions Analysis

Types of Reactions

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester: undergoes a variety of chemical reactions:

  • Oxidation: : Reaction with oxidizing agents to form oxazolidinones.

  • Reduction: : Reduction of the carbonyl group to yield alcohol derivatives.

  • Substitution: : Substitution reactions at the amino or ester groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), sodium hypochlorite (NaOCl).

  • Reducing Agents: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Substitution Reagents: : Various halides and alkylating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include:

  • Oxazolidinones: : Through oxidation reactions.

  • Alcohol Derivatives: : Via reduction processes.

  • Substituted Derivatives: : Depending on the substitution reagent used.

Scientific Research Applications

Chemistry: : In organic synthesis, it serves as an intermediate for producing more complex molecules. Biology : Utilized in peptide synthesis for studying protein interactions. Medicine Industry : Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester exerts its effects involves:

  • Molecular Targets: : Amino acids and peptides in biological systems.

  • Pathways Involved: : Interaction with enzymes and receptors, leading to changes in cellular activity.

Comparison with Similar Compounds

Comparing [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester with similar compounds:

  • Peptidyl derivatives: : Share structural similarities but may differ in biological activity.

  • Other carbamate esters: : Have similar chemical properties but different reactivity profiles.

List of Similar Compounds

  • Carbamic acid derivatives

  • Peptidyl carbamates

  • Amino acid esters

This compound .

Properties

IUPAC Name

tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-6-7-11(18)9-17-14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,20)/t11?,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFVRMHLHJWKMK-KIYNQFGBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1CNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCCC1CNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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